Cas no 5345-47-1 (2-aminopyridine-3-carboxylic acid)

2-aminopyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Aminonicotinic acid
- 2-Aminopyridine-3-carboxylic acid
- 2-Aminopyridine
- 2-AMINO-3-PYRIDINECARBOXYLIC ACID
- 2-Aminopyridine-3-carboxylic acid,98%
- 5345-47-1
- PS-4052
- Nicotinic acid, 2-amino-
- 2-aminonicotinoic acid
- DTXSID1063801
- 2-amino-nicotinic acid
- NSC-3049
- BDBM50122000
- AKOS000214133
- FT-0611255
- A7779
- 2-Amino-3-carboxypyridine
- EN300-19841
- CBC 500841
- MFCD00006318
- STR02631
- SB10365
- S29G45VTQ6
- AC-2436
- Q27137017
- Z104475724
- W-105734
- CS-W008765
- NSC 3049
- EINECS 226-296-3
- 2-Aminonicotinicacid
- AC-907/25014115
- SCHEMBL181403
- NSC3049
- 2-amino-pyridine-3-carboxylic acid
- NS00014650
- CHEBI:68572
- AM20061289
- SY001124
- BCP27060
- F2191-0192
- InChI=1/C6H6N2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H2,7,8)(H,9,10
- 2-Amino nicotinic acid
- aminonicotinic acid
- CX1070
- 3-Pyridinecarboxylic acid, 2-amino-
- SY319791
- BP-21339
- 2-Aminopyridine-3-carboxylic acid, 98%
- CHEMBL3322868
- 2-Amino-3-pyridinecarboyxlic acid
- A0994
- PB30535
- DS-016350
- DTXCID5041437
- BBL001472
- DB-011276
- STK701078
- Nicotinic acid, 2-amino-(8CI)
- 2-Amino-3-pyridinecarboxylic Acid; NSC 3049;
- pyridine, 2-amino-3-carboxy-
- 2-aminopyridine-3-carboxylic acid
-
- MDL: MFCD00006318
- インチ: 1S/C6H6N2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H2,7,8)(H,9,10)
- InChIKey: KPIVDNYJNOPGBE-UHFFFAOYSA-N
- ほほえんだ: O=C(O)C1=C(N)N=CC=C1
- BRN: 119031
計算された属性
- せいみつぶんしりょう: 138.042927g/mol
- ひょうめんでんか: 0
- XLogP3: 1.5
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 138.042927g/mol
- 単一同位体質量: 138.042927g/mol
- 水素結合トポロジー分子極性表面積: 76.2Ų
- 重原子数: 10
- 複雑さ: 138
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3471 (rough estimate)
- ゆうかいてん: 295-297 °C (dec.) (lit.)
- ふってん: 342.3°C at 760 mmHg
- フラッシュポイント: 342.3°Cat760mmHg
- 屈折率: 1.5100 (estimate)
- すいようせい: 解体
- PSA: 76.21000
- LogP: 0.94320
- ようかいせい: まだ確定していません。
2-aminopyridine-3-carboxylic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S22-S24/25-S37/39-S26
-
危険物標識:
- TSCA:T
- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
2-aminopyridine-3-carboxylic acid 税関データ
- 税関コード:29333999
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-aminopyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19841-2.5g |
2-aminopyridine-3-carboxylic acid |
5345-47-1 | 93% | 2.5g |
$27.0 | 2023-09-16 | |
eNovation Chemicals LLC | K06728-1kg |
2-Aminonicotinic acid |
5345-47-1 | 98% | 1kg |
$580 | 2024-06-05 | |
eNovation Chemicals LLC | K06728-500g |
2-Aminonicotinic acid |
5345-47-1 | 98% | 500g |
$380 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A22760-25g |
NSC 3049 |
5345-47-1 | 98% | 25g |
¥127.0 | 2023-09-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11195-100g |
2-Aminonicotinic acid, 98+% |
5345-47-1 | 98+% | 100g |
¥7330.00 | 2023-03-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A821278-100g |
2-Aminonicotinic acid |
5345-47-1 | 99% | 100g |
1,198.00 | 2021-05-17 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0994-25G |
2-Aminonicotinic Acid |
5345-47-1 | >98.0%(T)(HPLC) | 25g |
¥560.00 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003086-100g |
2-aminopyridine-3-carboxylic acid |
5345-47-1 | 98% | 100g |
¥176 | 2024-05-23 | |
Chemenu | CM103364-500g |
2-Aminonicotinic acid |
5345-47-1 | 97% | 500g |
$184 | 2021-08-06 | |
Life Chemicals | F2191-0192-5g |
2-aminopyridine-3-carboxylic acid |
5345-47-1 | 95%+ | 5g |
$60.0 | 2023-11-21 |
2-aminopyridine-3-carboxylic acid サプライヤー
2-aminopyridine-3-carboxylic acid 関連文献
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Werner Uhl,Matthias Vo?,Heinrich Luftmann Chem. Commun. 2009 6854
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2. 164. Xanthones and thioxanthones. Part III. The synthesis of 9-oxa-1-aza-anthrone (4-azaxanthone)Frederick G. Mann,J. Hedley Turnbull J. Chem. Soc. 1951 761
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3. 640. Formation of 2′-hydroxyimidazo(4′,5′:2,3)pyridine from the hydrazides and hydroxamic acids of 2-aminonicotinic and 3-amino-picolinic acidsD. Harrison,A. C. B. Smith J. Chem. Soc. 1959 3157
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4. Anthranilic acid-based inhibitors of phosphodiesterase: Design, synthesis, and bioactive evaluationYih-Dih Cheng,Tsong-Long Hwang,Han-Hsiang Wang,Tai-Long Pan,Chin-Chung Wu,Wen-Yi Chang,Yi-Ting Liu,Tzu-Chi Chu,Pei-Wen Hsieh Org. Biomol. Chem. 2011 9 7113
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5. 544. The application of the Hofmann reaction to the synthesis of heterocyclic compounds. Part VII. Synthesis of pyridinopyrimidine derivativesA. C. McLean,F. S. Spring J. Chem. Soc. 1949 2582
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Xiao-Shuo Wu,Yue-Rou Tang,Jian-Lan Liu,Lifeng Wang,Xiao-Ming Ren Dalton Trans. 2019 48 13841
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8. 216. Polyazanaphthalenes. Part III. Some derivatives of 1 : 3 : 5- and 1 : 3 : 8-triazanaphthaleneV. Oakes,R. Pascoe,H. N. Rydon J. Chem. Soc. 1956 1045
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Sudarshan Singha,Mitarani Sahoo,K. M. Parida Dalton Trans. 2011 40 11838
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10. Anthranilic acid-based inhibitors of phosphodiesterase: Design, synthesis, and bioactive evaluationYih-Dih Cheng,Tsong-Long Hwang,Han-Hsiang Wang,Tai-Long Pan,Chin-Chung Wu,Wen-Yi Chang,Yi-Ting Liu,Tzu-Chi Chu,Pei-Wen Hsieh Org. Biomol. Chem. 2011 9 7113
2-aminopyridine-3-carboxylic acidに関する追加情報
2-Aminopyridine-3-Carboxylic Acid: A Comprehensive Overview
2-Aminopyridine-3-carboxylic acid (CAS No. 5345-47-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound, also referred to as pyridine-2-amino-3-carboxylic acid, is characterized by its unique structure, which combines an amino group and a carboxylic acid group on adjacent positions of a pyridine ring. Its chemical formula is C6H6N2O2, and it exists as a white crystalline solid under standard conditions.
The synthesis of 2-aminopyridine-3-carboxylic acid has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic processes and green chemistry have led to more efficient and environmentally friendly synthesis routes. For instance, a study published in the *Journal of Organic Chemistry* demonstrated the use of microwave-assisted synthesis to achieve higher yields and shorter reaction times. This approach not only enhances the scalability of the process but also aligns with current trends toward sustainable chemical manufacturing.
One of the most notable applications of 2-aminopyridine-3-carboxylic acid is in the field of drug design. Its ability to act as a bioisostere for other nitrogen-containing heterocycles makes it a valuable component in the development of novel therapeutic agents. For example, researchers at the University of California have utilized this compound as a building block for designing inhibitors targeting specific protein kinases involved in cancer progression. The compound's unique electronic properties enable it to interact effectively with biological targets, making it a promising candidate for future drug candidates.
In addition to its role in pharmacology, 2-aminopyridine-3-carboxylic acid has found applications in materials science. Its ability to form coordination complexes with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs) and other porous materials. A recent study published in *Nature Materials* highlighted its potential as a linker molecule in MOF construction, demonstrating exceptional stability and high surface area properties. These materials hold great promise for applications in gas storage, catalysis, and sensing technologies.
The compound's reactivity also makes it an attractive intermediate in organic synthesis. Its amino group can undergo various transformations, such as alkylation and acylation, while its carboxylic acid group can participate in esterification or amide formation reactions. This dual functionality allows chemists to construct complex molecules with precision and efficiency. For instance, researchers at the Massachusetts Institute of Technology have employed 2-aminopyridine-3-carboxylic acid as a key intermediate in the synthesis of bioactive peptides, showcasing its versatility in peptide chemistry.
From an analytical standpoint, 2-Aminopyridine-3-carboxylic acid has been extensively characterized using modern spectroscopic techniques such as NMR, IR, and UV-vis spectroscopy. These studies have provided insights into its electronic structure and conformational preferences, which are critical for understanding its reactivity and biological interactions. Furthermore, computational chemistry methods have been employed to model its interactions with biomolecules, aiding in the design of more effective drug candidates.
Looking ahead, ongoing research into 2-Aminopyridine-3-carboxylic acid is focused on expanding its utility across diverse fields. Collaborative efforts between academic institutions and industry are expected to yield innovative applications in areas such as biotechnology and nanotechnology. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing scientific research and technological development.
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